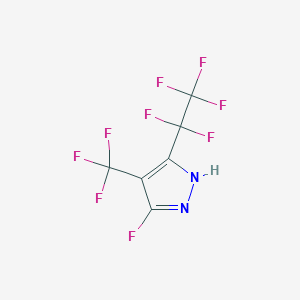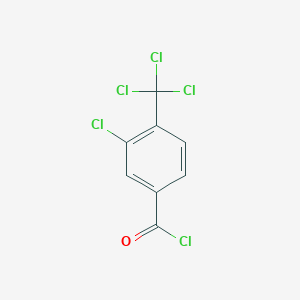
1-(Phenylpyridin-3-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylpyridin-3-ylmethyl)piperazine (1-PPP) is a novel small molecule that has been extensively studied for its potential applications in scientific research. 1-PPP is a member of the piperazine family of compounds, and has demonstrated a range of interesting properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-PPP has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to have a range of potential applications in scientific research, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, this compound has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Wirkmechanismus
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to act as an agonist for the serotonin 5-HT2A receptor, as well as modulating dopamine and norepinephrine receptors. It is believed that this compound acts on these receptors by binding to them and activating their associated pathways. This activation of the receptors leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including its ability to modulate neurotransmitter levels, as well as its ability to act as an agonist for the serotonin 5-HT2A receptor. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of advantages and limitations for laboratory experiments. The advantages of using this compound include its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, this compound has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects on the cardiovascular system, as well as its potential to interact with other drugs.
Zukünftige Richtungen
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of potential future directions for research, including its potential to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, this compound could be further investigated for its potential applications in laboratory experiments, as well as for its potential to modulate neurotransmitter levels, its anti-inflammatory and antioxidant properties, and its ability to modulate the activity of various enzymes. Furthermore, this compound could be further investigated for its potential to interact with other drugs, as well as its potential to cause adverse effects on the cardiovascular system.
Synthesemethoden
1-(Phenylpyridin-3-ylmethyl)piperazine can be synthesized through a variety of methods, including the reaction of pyridine with phenyl isocyanide, followed by the addition of piperazine. This method has been found to be the most efficient and economical, and has been used in the production of this compound for both research and industrial purposes.
Eigenschaften
IUPAC Name |
1-[phenyl(pyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHXZLCLBFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














